N4,N4'-Di(naphthalen-1-yl)-N4-phenyl-[1,1'-biphenyl]-4,4'-diamine
Overview
Description
N4,N4’-Di(naphthalen-1-yl)-N4-phenyl-[1,1’-biphenyl]-4,4’-diamine is a complex organic compound known for its unique structural properties and applications in various fields, particularly in organic electronics. This compound is characterized by its multiple aromatic rings, which contribute to its stability and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4’-Di(naphthalen-1-yl)-N4-phenyl-[1,1’-biphenyl]-4,4’-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of naphthylamine derivatives with biphenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N4,N4’-Di(naphthalen-1-yl)-N4-phenyl-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Electrophilic substitution reactions are common, where the aromatic rings undergo substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N4,N4’-Di(naphthalen-1-yl)-N4-phenyl-[1,1’-biphenyl]-4,4’-diamine has a wide range of applications in scientific research:
Organic Electronics: It is used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent charge transport properties.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Chemical Sensors: Its ability to undergo specific chemical reactions makes it useful in the design of sensors for detecting various analytes.
Mechanism of Action
The mechanism by which N4,N4’-Di(naphthalen-1-yl)-N4-phenyl-[1,1’-biphenyl]-4,4’-diamine exerts its effects is primarily through its interaction with electronic states in materials. The compound’s multiple aromatic rings facilitate efficient charge transport by providing a pathway for electron movement. This property is particularly important in its application as a hole transport material in OLEDs, where it helps in the efficient injection and transport of holes from the anode to the emissive layer .
Comparison with Similar Compounds
Similar Compounds
N,N’-Di(naphthalen-1-yl)-N,N’-diphenylbenzidine: Similar in structure but with different electronic properties.
N,N’-Bis(naphthalen-1-yl)-N,N’-diphenylbenzidine: Another related compound with applications in organic electronics.
Uniqueness
N4,N4’-Di(naphthalen-1-yl)-N4-phenyl-[1,1’-biphenyl]-4,4’-diamine stands out due to its unique combination of multiple aromatic rings and its ability to undergo various chemical reactions, making it highly versatile in different applications .
Properties
IUPAC Name |
N-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]naphthalen-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28N2/c1-2-14-33(15-3-1)40(38-19-9-13-31-11-5-7-17-36(31)38)34-26-22-29(23-27-34)28-20-24-32(25-21-28)39-37-18-8-12-30-10-4-6-16-35(30)37/h1-27,39H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPZUTPSQSBTPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H28N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300711 | |
Record name | N-Phenyl-N,N′-dinaphthylbenzidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352359-43-4 | |
Record name | N-Phenyl-N,N′-dinaphthylbenzidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352359-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Phenyl-N,N′-dinaphthylbenzidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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